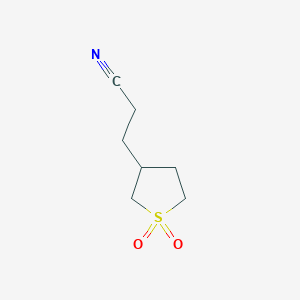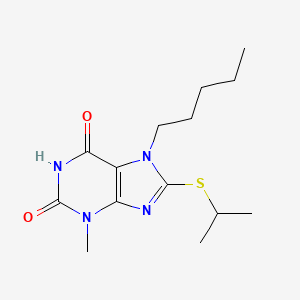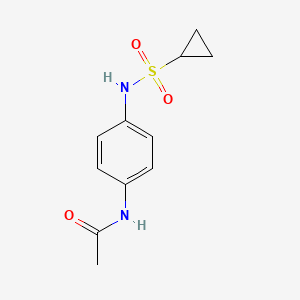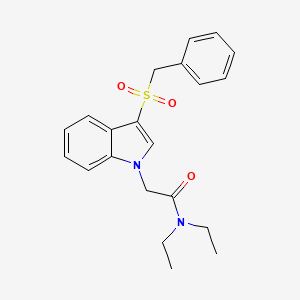
3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile, also known as 3-propionenitrile-1,1-dioxothiolane, is a small molecule that has been used in a variety of scientific research applications. It is a compound that has been found to have a number of interesting biochemical and physiological effects, making it a valuable tool for further research.
Applications De Recherche Scientifique
Weak Interactions in Polymorph Development
The study of weak interactions in the development of 1,3-bis(4,6-dimethyl-1H-nicotinonitrile-1-yl)1,3-dioxy propane polymorphs has highlighted the crucial role these interactions play in the solid state. By utilizing techniques such as X-ray diffraction, FT-IR, and NMR spectroscopies, researchers have characterized the influence of intra and intermolecular weak interactions. These findings provide insights into the molecular arrangement and stability of polymorphs, emphasizing the importance of weak interactions in crystal engineering and material science (Tewari et al., 2011).
Dielectric Properties of Polysiloxanes
Research on the dielectric properties of polysiloxanes has revealed the ability to fine-tune these properties through chemical modification. The incorporation of thiol-ene post-polymerization reactions allows for the systematic adjustment of the glass transition temperatures and dielectric properties, which are crucial for applications in dielectric elastomer actuators and flexible electronics. This demonstrates the potential of chemical modification in the development of materials with tailored electrical properties (Dünki et al., 2015).
Electropolymerization of Functionalized Monomers
The synthesis and electropolymerization of alkylthiol functionalized monomers, such as those based on 3,4-ethylenedioxythiophene methanol, offer insights into the formation of self-assembled monolayers and conducting polymer films. These materials exhibit low oxidation potentials and defined electrochemical behavior, highlighting their potential in electronic and electrochemical applications (Su et al., 2010).
Hydrolysis of Dithioacetals
The efficient hydrolysis of dithioacetals by specific reagent systems to the parent carbonyl compounds has been explored, showing good yields and stability under certain conditions. This research contributes to the understanding of the chemical reactivity and potential applications of dithioacetals in organic synthesis (Kiselyov et al., 1993).
Biodegradation of Environmental Contaminants
Studies on the biodegradation of 1,4-dioxane by specific bacterial strains have shed light on the molecular mechanisms underlying this process. Identifying gene clusters responsible for the degradation offers promising strategies for the bioremediation of groundwater contaminants, showcasing the potential of microbial metabolism in environmental cleanup efforts (He et al., 2017).
Propriétés
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c8-4-1-2-7-3-5-11(9,10)6-7/h7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAWPJCNEWQHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)propanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]prop-2-enamide](/img/structure/B2758659.png)
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2-phenoxybenzamide)](/img/structure/B2758663.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2758664.png)
![N-(cyanomethyl)-2-({3-ethoxyspiro[3.5]nonan-1-yl}(methyl)amino)acetamide](/img/structure/B2758665.png)









